[1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13394247
InChI: InChI=1S/C11H17N3O/c1-9-4-5-12-11(13-9)14-6-2-3-10(7-14)8-15/h4-5,10,15H,2-3,6-8H2,1H3
SMILES: CC1=NC(=NC=C1)N2CCCC(C2)CO
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol

[1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol

CAS No.:

Cat. No.: VC13394247

Molecular Formula: C11H17N3O

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

[1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol -

Specification

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
IUPAC Name [1-(4-methylpyrimidin-2-yl)piperidin-3-yl]methanol
Standard InChI InChI=1S/C11H17N3O/c1-9-4-5-12-11(13-9)14-6-2-3-10(7-14)8-15/h4-5,10,15H,2-3,6-8H2,1H3
Standard InChI Key SKJNRBGLBPAMQO-UHFFFAOYSA-N
SMILES CC1=NC(=NC=C1)N2CCCC(C2)CO
Canonical SMILES CC1=NC(=NC=C1)N2CCCC(C2)CO

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₁H₁₇N₃O and a molecular weight of 207.27 g/mol. Its IUPAC name is [1-(4-methylpyrimidin-2-yl)piperidin-3-yl]methanol, and it belongs to the class of pyrimidine-piperidine hybrids. Key structural elements include:

  • A piperidine ring substituted at position 1 with a 4-methylpyrimidin-2-yl group.

  • A hydroxymethyl (-CH₂OH) group at position 3 of the piperidine ring .

Spectroscopic and Computational Data

  • Exact Mass: 207.1372 g/mol .

  • LogP: 1.4037 (indicating moderate lipophilicity) .

  • PSA (Polar Surface Area): 49.25 Ų, suggesting moderate solubility in polar solvents .

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves a nucleophilic substitution reaction between 4-methylpyrimidine and piperidin-4-ol, followed by hydroxymethylation at the piperidine C3 position. Key steps include:

  • Coupling: Reacting 4-methylpyrimidine with piperidin-4-ol under controlled temperature (80–120°C) and inert atmosphere.

  • Hydroxymethylation: Introducing the -CH₂OH group via reductive amination or alcohol protection/deprotection strategies.

ParameterDetailsReference
Yield60–75% (dependent on solvent system)
Key ReagentsNaBH₄, DMF, THF
By-productsUnsubstituted piperidine derivatives

Scalability Challenges

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) improve yield but complicate purification.

  • Regioselectivity: Competing reactions at pyrimidine N1 vs. N3 positions require careful catalytic control .

Pharmacological Applications

Kinase Inhibition

Analogous pyrimidine-piperidine compounds exhibit CDK4/6 inhibition, critical in cancer therapeutics. For example:

  • Compound 78 (structurally related): CDK4 Kᵢ = 1 nM, CDK6 Kᵢ = 34 nM .

  • Antiproliferative activity against MV4-11 leukemia cells (GI₅₀ = 23 nM) .

Safety ParameterValueReference
PPE RequirementsGloves, goggles, ventilation
Storage-20°C, desiccated

Future Directions and Research Gaps

  • Mechanistic Studies: Elucidate binding modes with CDK4/6 and other kinase targets.

  • In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in animal models.

  • Structural Optimization: Explore substitutions at the pyrimidine C5 position to enhance selectivity .

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